2-(Piperazin-1-yl)acetonitrile
Overview
Description
2-(Piperazin-1-yl)acetonitrile , also known as 1-piperazineacetonitrile , is a chemical compound with the molecular formula C₆H₁₃Cl₂N₃ . It is a white crystalline solid and is often encountered as its dihydrochloride salt . The compound contains a piperazine ring and a nitrile functional group.
Synthesis Analysis
The synthesis of this compound involves the reaction of piperazine with acetonitrile. Specific synthetic routes may vary, but this basic reaction yields the desired compound. Researchers have explored various methods to optimize the synthesis and improve yields .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring (a six-membered heterocycle containing two nitrogen atoms) attached to an acetonitrile group (a nitrile functional group). The dihydrochloride salt form adds two chloride ions to the molecule .
Scientific Research Applications
Antimicrobial Agents
A study by Zaidi et al. (2021) explored the synthesis of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) etalons, derived from 2-(piperazin-1-yl)acetonitrile, demonstrating potent antimicrobial activities. These compounds were found to be as effective as or more potent than conventional medications in combating microbial infections, showcasing the potential of this compound derivatives as antimicrobial agents (Zaidi et al., 2021).
Electrochemical Applications
Amani et al. (2012) investigated the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives, where this compound played a crucial role. This study highlighted the unique regioselectivity in synthesizing highly conjugated bisindolyl-p-quinone derivatives, indicating the application of this compound in electrochemical synthesis and organic electronics (Amani, Khazalpour, & Nematollahi, 2012).
Ligand Synthesis for Metal Complexes
Sujatha et al. (2000) reported the synthesis of pentadentate ligands incorporating this compound for Cu(II) complexes. These complexes exhibit diverse bridging motifs and are characterized by their electrochemical and paramagnetic properties. The study signifies the role of this compound derivatives in creating complex metal-ligand assemblies for potential applications in catalysis and material science (Sujatha, Rajendiran, Kannappan, Venkatesan, & Rao, 2000).
Anti-Inflammatory Agents
Ahmed, Molvi, & Khan (2017) synthesized a novel set of compounds based on this compound, demonstrating significant in-vitro and in-vivo anti-inflammatory activities. These compounds were compared against standard drugs like diclofenac and ibuprofen, with some showing superior membrane stabilization and protection against induced inflammation. This underscores the pharmaceutical applications of this compound derivatives in developing new anti-inflammatory drugs (Ahmed, Molvi, & Khan, 2017).
Quality Control in Pharmaceutical Analysis
Dwivedi et al. (2003) developed a high-performance liquid chromatographic assay method using this compound for quality control and stability studies of a new anti-ischemic and anti-hypertensive agent. This method showcases the utility of this compound in analytical chemistry for ensuring the quality and stability of pharmaceuticals (Dwivedi, Saxena, Saxena, & Singh, 2003).
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-(Piperazin-1-yl)acetonitrile (PNT) is bacterial cells, specifically strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) . It has also been suggested that PNT may inhibit Butyrylcholinesterase (BuChE), a serine hydrolase enzyme .
Mode of Action
PNT exhibits antimicrobial activity by inhibiting DNA gyrase, an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA . This inhibition disrupts the supercoiling process, which is essential for the transcription and replication of bacterial DNA, leading to cell disruption . In addition, PNT may inhibit BuChE, which could potentially interfere with neurotransmission .
Biochemical Pathways
The inhibition of dna gyrase suggests that pnt interferes with bacterial dna replication and transcription . The potential inhibition of BuChE suggests that PNT may also affect cholinergic neurotransmission .
Result of Action
The result of PNT’s action is the disruption of bacterial cells, leading to their death . This makes PNT a potential candidate for the development of new antimicrobial agents .
Properties
IUPAC Name |
2-piperazin-1-ylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c7-1-4-9-5-2-8-3-6-9/h8H,2-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOHVIKZCDXJNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573616 | |
Record name | (Piperazin-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58619-56-0 | |
Record name | (Piperazin-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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